molecular formula C20H20N8O B2813686 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1351660-06-4

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2813686
CAS RN: 1351660-06-4
M. Wt: 388.435
InChI Key: XZRNTHYUTBEVGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazole and pyridazine rings might be formed using condensation reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring is known to participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of nitrogen in the imidazole, pyridazine, and piperazine rings would likely make the compound a base .

Scientific Research Applications

Anti-HIV Activity

  • Compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone have been studied for their potential as non-nucleoside reverse transcriptase inhibitors, showing effectiveness against HIV-1 and HIV-2 in cell cultures (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antibacterial and Antifungal Activities

  • Azole-containing piperazine derivatives, which include structures related to the chemical of interest, have demonstrated significant in vitro antibacterial and antifungal activities, showing promise as alternatives to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Anti-Inflammatory Properties

  • Novel derivatives of this compound class have been synthesized and evaluated for anti-inflammatory activity, showing significant in-vitro and in-vivo efficacy in models like carrageenin-induced rat paw oedema (Ahmed, Molvi, & Khan, 2017).

Antimycotic Activity

Anticancer Potential

  • Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, structurally related to the subject compound, have been synthesized and showed significant anticancer activity against various cancer cell lines in vitro (Kumar, Kumar, Roy, & Sondhi, 2013).

Other Pharmacological Activities

  • Novel Schiff's Bases of similar compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains (Patel, Patel, Chaudhari, & Sen, 2011).
  • A series of imidazo[1,5-b]pyridazines, structurally similar, have been prepared and tested for inhibitory activity against HIV-1 reverse transcriptase and infected MT-4 cells (Livermore et al., 1993).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact risks .

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(13-28-15-22-16-3-1-2-4-17(16)28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-21-14-27/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRNTHYUTBEVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

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